Isonicotinoyl chloride-d4
Description
Isonicotinoyl chloride-d4 (C₆D₄ClNO, MW 145.58) is a deuterated derivative of isonicotinoyl chloride, where four hydrogen atoms are replaced by deuterium . This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and as an internal standard in analytical chemistry (e.g., NMR or mass spectrometry) due to the kinetic isotope effect, which alters bond stability and reaction rates without significantly changing chemical reactivity . The parent compound, isonicotinoyl chloride hydrochloride (C₆H₅ClNO·HCl), is a widely used acylating agent in organic synthesis, introducing the isonicotinoyl group into amines, alcohols, or other nucleophiles to modify molecular properties . This compound retains this reactivity but offers isotopic distinction for specialized research applications .
Properties
Molecular Formula |
C6H4ClNO |
|---|---|
Molecular Weight |
145.58 g/mol |
IUPAC Name |
2,3,5,6-tetradeuteriopyridine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4ClNO/c7-6(9)5-1-3-8-4-2-5/h1-4H/i1D,2D,3D,4D |
InChI Key |
RVQZKNOMKUSGCI-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1C(=O)Cl)[2H])[2H])[2H] |
Canonical SMILES |
C1=CN=CC=C1C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isonicotinoyl chloride-d4 can be synthesized through the chlorination of isonicotinic acid-d4. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The process is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
C6D4NO2+SOCl2→C6D4ClNO+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of automated systems and continuous monitoring helps in maintaining the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Isonicotinoyl chloride-d4 undergoes various chemical reactions, including:
Acylation: It reacts with phenolic hydroxyl groups under the catalysis of 4-dimethylaminopyridine (DMAP) to form esters.
Substitution: It can undergo nucleophilic substitution reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Acylation: The reaction with phenolic hydroxyl groups is typically carried out in the presence of DMAP and an organic solvent like acetonitrile.
Substitution: Nucleophilic substitution reactions are conducted under mild conditions, often at room temperature, using solvents like dichloromethane or acetonitrile.
Major Products Formed
Esters: Formed from the reaction with phenolic hydroxyl groups.
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Scientific Research Applications
Isonicotinoyl chloride-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Mass Spectrometry: Used as a labeling reagent to enhance the detection sensitivity of various compounds.
Drug Development: Employed in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic profiles.
Biological Research: Utilized in the derivatization of steroids and other biomolecules for analytical purposes.
Chemical Synthesis: Acts as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of isonicotinoyl chloride-d4 involves its ability to act as an acylating agent. It reacts with nucleophiles such as hydroxyl, amino, and thiol groups to form corresponding esters, amides, and thioesters. The presence of deuterium atoms does not significantly alter its reactivity but provides a distinct mass difference that is useful in analytical applications.
Comparison with Similar Compounds
Antitubercular Activity
- Hydrazones : Exhibit enhanced activity against Mycobacterium tuberculosis, including isoniazid-resistant strains (e.g., katG S315T mutant). The N′=C bond in hydrazones is crucial for potency, with IC₅₀ values >25 µM against HepG2 cells, indicating low cytotoxicity .
- Parent Isoniazid: Requires activation by KatG to form isonicotinoyl radicals. Hydrazones bypass this step, directly inhibiting InhA (enoyl-ACP reductase) .
Protein Binding and Pharmacokinetics
Metal Chelation
- Isonicotinoyl hydrazones form stable complexes with transition metals (e.g., Fe²⁺, Co²⁺). For example, pyridine-2-carboxaldehyde isonicotinoyl hydrazone analogs show promise in iron chelation therapy for Alzheimer’s disease .
Data Tables
Research Findings and Implications
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing and characterizing Isonicotinoyl chloride-d4?
- Methodology : Synthesis typically involves deuterium incorporation via exchange reactions or catalytic deuteration of precursor molecules. For example, deuterated solvents (e.g., D₂O) and catalysts are used to replace hydrogen atoms in the parent compound. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and deuterium NMR) to confirm isotopic purity and mass spectrometry (MS) for molecular weight validation. Purity assessment should include HPLC with UV detection, referencing retention times against non-deuterated analogs .
Q. How should this compound be stored to maintain stability, and what handling precautions are critical?
- Methodology : Store at 0–6°C in moisture-free, inert environments (e.g., argon-purged vials) due to its hygroscopic nature and susceptibility to hydrolysis. Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity) can predict shelf life. Regular purity checks via NMR or FTIR are recommended to detect decomposition .
Q. What role does this compound play in derivatization protocols for analytical chemistry?
- Methodology : It is used to derivatize polar compounds (e.g., amines, alcohols) for enhanced detection in GC-MS or LC-MS. A typical protocol involves dissolving the compound in acetonitrile, adding a catalyst like DMAP (4-dimethylaminopyridine), and reacting with target analytes under controlled pH and temperature. Reaction efficiency is validated via recovery experiments using deuterated vs. non-deuterated standards .
Q. Which analytical techniques are most reliable for assessing the isotopic purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) quantifies deuterium incorporation by comparing experimental isotopic patterns to theoretical distributions. NMR spectroscopy (²H NMR) detects residual proton signals. Cross-validation with elemental analysis ensures stoichiometric accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in complex matrices (e.g., biological samples)?
- Methodology : Use factorial design experiments to test variables like solvent polarity (acetonitrile vs. dichloromethane), temperature (25–60°C), and catalyst concentration. Response surface methodology (RSM) identifies optimal conditions. Matrix effects are evaluated via spike-and-recovery experiments in representative samples (e.g., plasma, soil extracts) .
Q. What strategies address isotopic effects observed in kinetic studies involving this compound?
- Methodology : Isotopic effects (e.g., kinetic isotope effects, KIE) are quantified by comparing reaction rates of deuterated vs. non-deuterated compounds. Computational modeling (DFT calculations) predicts vibrational frequency differences affecting activation energy. Experimental validation via Arrhenius plots and isotopic labeling studies clarifies mechanistic impacts .
Q. How can researchers resolve contradictions between experimental data and theoretical predictions for deuterated compound behavior?
- Methodology : Discrepancies may arise from incomplete deuteration or solvent interactions. Validate synthesis protocols with multi-technique characterization (NMR, MS, XRD). Compare experimental results with computational simulations (e.g., molecular dynamics for solvation effects). Replicate studies under controlled humidity and temperature to isolate variables .
Q. What methodologies assess the long-term stability of this compound in different solvent systems?
- Methodology : Conduct stability-indicating studies using forced degradation (e.g., exposure to light, heat, or acidic/basic conditions). Monitor degradation products via LC-MS/MS and quantify deuterium loss using isotope ratio mass spectrometry (IRMS). Shelf life is modeled using Arrhenius equations for accelerated storage conditions .
Q. How can computational tools enhance the design of experiments involving this compound?
- Methodology : Molecular docking or density functional theory (DFT) predicts reactivity with target analytes. Solvent interaction parameters (e.g., Hansen solubility parameters) guide solvent selection. Machine learning algorithms analyze historical data to optimize reaction yields or purity thresholds .
Methodological Best Practices
- Reproducibility : Document synthesis and analysis steps in detail, including solvent batches, instrument calibration data, and environmental conditions (humidity, temperature) .
- Data Interpretation : Use statistical tools (e.g., ANOVA, t-tests) to validate significance. Compare results with literature using platforms like Reaxys or SciFinder to contextualize findings .
- Ethical Compliance : Ensure deuterated compound use aligns with institutional safety protocols and disposal guidelines for hazardous reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
